1-(3-phenylpropyl)-1H-indole-2,3-dione

Description

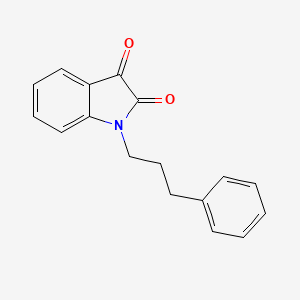

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-phenylpropyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-16-14-10-4-5-11-15(14)18(17(16)20)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZPVQACTLRICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200726 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

The Indole 2,3 Dione Isatin Scaffold: a Privileged Structure in Drug Discovery

The indole-2,3-dione, or isatin (B1672199), scaffold is a versatile and highly valued heterocyclic motif in medicinal chemistry. researchgate.netnih.gov Its significance stems from its presence in various natural products and its ability to serve as a precursor for a vast number of pharmacologically active compounds. researchgate.net The isatin nucleus is characterized by a bicyclic structure, where a benzene (B151609) ring is fused to a five-membered pyrrole (B145914) ring containing two carbonyl groups at positions 2 and 3. nih.gov This unique structural arrangement allows for chemical modifications at multiple sites, including the nitrogen atom (N-1) and the C-3 carbonyl group, enabling the synthesis of diverse molecular libraries for biological screening. nih.govdergipark.org.tr

The inherent reactivity and synthetic accessibility of isatin have made it a focal point for researchers aiming to develop new therapeutic agents. researchgate.net Derivatives of isatin have demonstrated a remarkable spectrum of biological activities, which has been extensively documented in scientific literature. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and antioxidant effects. nih.govnih.govnih.gov The ability of the isatin scaffold to interact with a wide range of biological targets is a key factor in its success. For instance, certain isatin derivatives have been identified as potent inhibitors of various enzymes, such as kinases, caspases, and proteases, which are crucial in disease pathways. nih.gov This multitarget profile underscores the importance of the isatin scaffold as a foundational element in the design and development of novel drugs. nih.gov

Table 1: Selected Pharmacological Activities of Isatin Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Isatin derivatives have shown cytotoxicity against various cancer cell lines, including those of the breast, prostate, colon, and lung. nih.gov They can induce apoptosis and inhibit key enzymes involved in cancer progression. nih.govnih.gov |

| Antimicrobial | The scaffold is effective against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govbohrium.com |

| Antiviral | Certain derivatives have demonstrated activity against viruses, including HIV. dergipark.org.tr |

| Anticonvulsant | The isatin core has been incorporated into molecules designed to manage seizures. nih.gov |

| Anti-inflammatory | Derivatives have been synthesized that show significant anti-inflammatory properties. chula.ac.th |

| Antioxidant | The isatin structure contributes to the free-radical scavenging capabilities of some of its derivatives. nih.gov |

A Historical Perspective on Indole Derivatives in Medicinal Chemistry

The journey of indole (B1671886) chemistry began in the 19th century with the study of the dye indigo. nih.gov In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole, a derivative of isatin (B1672199). nih.gov This foundational work paved the way for the recognition of the indole nucleus as a significant component of many biologically important molecules. By the 1930s, interest in indole chemistry intensified with the discovery that the indole structure is present in essential biomolecules like the amino acid tryptophan and various alkaloids. nih.gov

Historically, indole derivatives have been central to the development of important pharmaceuticals. nih.gov For example, the indole alkaloid reserpine, derived from the Rauwolfia plant, was used as an antihypertensive and antipsychotic agent. Another well-known example is the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, which features an indole core. The versatility of the indole scaffold has allowed medicinal chemists to design compounds that target a wide array of receptors and enzymes, leading to treatments for conditions ranging from migraines to cancer.

The evolution of synthetic methodologies has played a crucial role in advancing indole research. Classic methods like the Fischer indole synthesis, developed in 1883, have been supplemented by modern, more efficient techniques. researchgate.net These advancements have facilitated the creation of complex and specifically substituted indole derivatives, expanding the scope of their therapeutic applications. nih.gov The isatin scaffold itself, first synthesized by Erdmann and Laurent in the mid-19th century through the oxidation of indigo, has its own rich history of synthetic exploration, leading to the vast library of derivatives known today. dergipark.org.trnih.gov

1 3 Phenylpropyl 1h Indole 2,3 Dione: an Overview in the Medicinal Chemistry Landscape

Characterization Techniques for Structural Elucidation of this compound and its Derivatives

The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of modern analytical techniques. These methods provide unambiguous evidence of the molecular formula, connectivity, and three-dimensional structure.

Spectroscopic Methods (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

Spectroscopic analysis is fundamental to the characterization of this compound. Each technique offers unique insights into the molecule's functional groups and atomic arrangement.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The spectrum of this compound is notable for the absence of the N-H stretching vibration typically seen in the parent isatin molecule (around 3200-3400 cm⁻¹) researchgate.net, confirming successful N-alkylation. Key absorptions include two distinct and strong stretching bands for the vicinal carbonyl groups (C2=O and C3=O) of the isatin core, generally observed in the range of 1720-1760 cm⁻¹ researchgate.netacs.org. Additional significant peaks correspond to the C-H stretching of the aromatic rings and the aliphatic propyl chain.

Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy: NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H-NMR: The proton NMR spectrum gives precise information on the chemical environment of each hydrogen atom. For this compound, the aromatic protons of the isatin and phenyl rings typically appear in the downfield region (δ 7.0-8.0 ppm). The aliphatic protons of the propyl chain exhibit characteristic signals: a triplet for the methylene (B1212753) group attached to the indole (B1671886) nitrogen (N-CH₂), a multiplet for the central methylene group (-CH₂-), and a triplet for the benzylic methylene group (Ar-CH₂).

¹³C-NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. Key resonances include those for the two carbonyl carbons of the dione (B5365651) functionality, which are the most downfield signals (typically δ 160-185 ppm) acs.org. The spectrum also shows distinct signals for the aromatic carbons of both the indole and phenyl rings, as well as three signals in the aliphatic region corresponding to the propyl chain carbons.

Predicted NMR Data for this compound (Based on data from analogous structures)

| ¹H-NMR Data | ¹³C-NMR Data | ||

| Assignment | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) |

| Aromatic (Isatin) | 7.10 - 7.80 (m, 4H) | C=O (Ketone) | ~183 |

| Aromatic (Phenyl) | 7.15 - 7.35 (m, 5H) | C=O (Amide) | ~165 |

| N-CH₂ | ~3.90 (t) | Aromatic C | 110 - 150 |

| Ar-CH₂ | ~2.70 (t) | N-CH₂ | ~40 |

| -CH₂- | ~2.10 (m) | Ar-CH₂ | ~33 |

| -CH₂- | ~30 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula, C₁₇H₁₅NO₂. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approx. 265.31 g/mol ). Common fragmentation patterns would likely involve cleavage of the propyl chain.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the purified compound. This technique is crucial for verifying the molecular formula derived from mass spectrometry. acs.orghilarispublisher.com The experimentally determined percentages must align with the theoretically calculated values to confirm the purity and elemental composition of the synthesized molecule. mdpi.com

Theoretical Elemental Composition for C₁₇H₁₅NO₂

| Element | Percentage (%) |

| Carbon (C) | 76.96 |

| Hydrogen (H) | 5.70 |

| Nitrogen (N) | 5.28 |

| Oxygen (O) | 12.06 |

X-ray Crystallography and Conformational Analysis of Related Structures

Single-crystal X-ray crystallography offers the most definitive structural evidence, providing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. auremn.org While a specific crystal structure for this compound is not detailed in the literature, analysis of related N-alkylated isatins and heterocyclic compounds provides valuable insights. mdpi.comauremn.orgmdpi.com

Studies on similar structures reveal that the indole core is essentially planar. The crystal packing is often stabilized by various intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking between aromatic rings. mdpi.com The conformation of the flexible 3-phenylpropyl side chain would be a key feature, dictating how the molecules arrange themselves in the solid state. Conformational analysis of related amide derivatives has shown the possible existence of different conformers (e.g., S-cis and S-trans) in the solid state, which can be investigated using techniques like solid-state NMR in conjunction with X-ray diffraction. auremn.org

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an isatin derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are instrumental in predicting the binding affinity between a ligand and its target receptor, often expressed as a docking score or estimated binding free energy (ΔGbind). A more negative score typically indicates a more favorable binding interaction. For isatin analogues, docking studies have been performed against a variety of biological targets to predict their inhibitory potential.

For instance, studies on novel 1-H-isoindole-1,3(2H)-dione derivatives, which share a core structure with isatin, evaluated their binding affinity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govmdpi.com The results consistently showed negative binding affinities, indicating spontaneous complex formation. nih.gov Similarly, docking of other isatin derivatives against cyclooxygenase (COX-1 and COX-2) enzymes revealed significant negative docking scores, suggesting potential anti-inflammatory activity. nih.gov The binding affinity is a critical parameter for molecular recognition, guiding the selection of compounds with the highest potential for biological activity before proceeding to more resource-intensive experimental assays. nih.govmdpi.com

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 1-H-isoindole-1,3(2H)-dione derivatives | Acetylcholinesterase (AChE) | -7.08 to -15.71 (ΔGbind) | nih.gov |

| 1-H-isoindole-1,3(2H)-dione derivatives | Butyrylcholinesterase (BuChE) | -8.3 to -11.0 (Docking Score) | nih.gov |

| 2-Hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide derivatives | COX-2 (PDB: 3LN1) | -57.27 to -62.02 (Docking Score) | nih.gov |

| 1,3-diazetidin-2-one derivatives | EGFR (PDB: 1M17) | 80.80 to 85.89 (PLP Fitness Score) | nih.gov |

| Isatin Derivatives | GSK-3β | Data for specific compounds 2b and 2e mentioned | scielo.br |

Beyond predicting if a compound will bind, molecular docking elucidates how it binds. It reveals the specific orientation (pose) of the ligand within the target's active site and identifies key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com For isatin derivatives, these studies have been crucial in explaining their mechanism of action.

For example, docking studies of isatin-based compounds into the active sites of COX enzymes have shown that the isatin core can form critical hydrogen bonds with key amino acid residues, mimicking the interactions of known inhibitors. nih.gov Similarly, investigations into the binding modes of covalent agonists with the TRPA1 ion channel highlight how specific interactions with nucleophilic cysteine residues within the binding site are essential for channel activation. nih.gov The analysis of these binding modes provides a structural basis for the observed biological activity and allows for the rational design of more potent and selective analogues. nih.gov For this compound, the phenylpropyl group would be expected to engage in significant hydrophobic interactions within the target's binding pocket, a feature that can be precisely modeled through docking simulations.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies explore the connection between a molecule's chemical structure and its biological activity. Computational modeling accelerates SAR studies by systematically evaluating the effects of structural modifications on binding affinity and other properties.

For isatin and its analogues, computational SAR studies help identify which parts of the molecule are essential for activity (the pharmacophore) and how substitutions at different positions influence efficacy. nih.gov For example, research on indole-based compounds has revealed the importance of lipophilic character, which can be modulated by adding different anilide groups to enhance activity. nih.gov By computationally modeling a series of analogues of this compound—for instance, by varying the length of the alkyl chain or adding substituents to the phenyl ring—researchers can predict which modifications are likely to enhance binding to a specific target. This in silico screening process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure and geometry. espublisher.com These methods are used to calculate fundamental properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond lengths and angles. mdpi.comaun.edu.eg

For isatin derivatives and related heterocyclic compounds, DFT studies have been used to:

Optimize Molecular Geometry: Calculations determine the most stable three-dimensional conformation of the molecule. aun.edu.eg

Analyze Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. espublisher.com

Map Electrostatic Potential (MEP): MEP surfaces visualize the charge distribution across a molecule, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. mdpi.com For isatin analogues, MEP studies often show a high negative potential around the carbonyl oxygens, indicating their importance in forming hydrogen bonds with biological targets. mdpi.com

These quantum chemical descriptors offer a rationale for the molecule's reactivity and its interactions at a subatomic level, complementing the findings from molecular docking. mdpi.comnih.gov

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates regions prone to electrophilic attack and involvement in charge-transfer interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates regions prone to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. Smaller gap suggests higher reactivity. |

| Electronegativity (χ) | A measure of the power of an atom or molecule to attract electrons. | Helps understand charge distribution and bond polarity. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | Relates to the stability of the molecule. |

In Silico Pharmacokinetic Predictions (ADME Profile Evaluation, excluding toxicity)

A compound's therapeutic potential depends not only on its ability to bind to a target but also on its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME predictions are a crucial part of early-stage drug development, helping to identify candidates with favorable drug-like properties and filter out those likely to fail later on. mdpi.com

Computational tools like SwissADME and PreADMET are used to predict various ADME parameters based on a molecule's structure. researchgate.netresearchgate.net For analogues of this compound, these predictions would assess:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are estimated.

Distribution: Lipophilicity (calculated as LogP) is a key predictor of how a drug distributes in the body.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are central to drug metabolism.

Drug-likeness: Evaluation against established rules, such as Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. nih.gov

These computational evaluations provide a comprehensive profile of a compound's likely behavior in the body, guiding its development and optimization long before it reaches clinical trials. scielo.br

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Complies with Lipinski's Rule; indicates good permeability. |

| Hydrogen Bond Donors | < 5 | Complies with Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Complies with Lipinski's Rule |

| GI Absorption | High | Predicted to be well-absorbed from the gut. |

| BBB Permeant | No | Predicted to not cross the blood-brain barrier. |

Biological Activities and Mechanistic Research of 1 3 Phenylpropyl 1h Indole 2,3 Dione Derivatives

Broad Spectrum Biological Activities of Indole-2,3-dione Derivatives in Medicinal Chemistry

The isatin (B1672199) (1H-indole-2,3-dione) nucleus is a prominent heterocyclic compound that has garnered substantial interest in medicinal chemistry. nih.govtaylorfrancis.com Its derivatives are recognized for a wide array of pharmacological activities, making them valuable precursors for drug synthesis. nih.govrsc.org The versatility of the isatin structure allows for modifications at multiple positions, leading to a high degree of chemical diversity and a broad range of biological actions. mdpi.com

Research has demonstrated that isatin derivatives possess a remarkable spectrum of activities, including:

Anticancer activity : Many isatin analogues have been investigated for their cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net Their mechanisms often involve the inhibition of critical enzymes in cancer progression, such as protein kinases. rsc.org

Antimicrobial and Antifungal activity : These compounds have shown efficacy against a range of bacteria and fungi. nih.govfarmaceut.org

Antiviral activity : The isatin scaffold has been incorporated into molecules with inhibitory effects against various viruses, including HIV. mdpi.com

Anticonvulsant activity : Certain derivatives have been identified as having potential therapeutic applications in the management of seizures. mdpi.com

Anti-inflammatory and Analgesic activity : The anti-inflammatory properties of isatin derivatives are a significant area of investigation, often linked to the inhibition of enzymes like cyclooxygenase. mdpi.com

The wide-ranging biological profile of these compounds underscores their importance as a "privileged scaffold" in the pursuit of novel therapeutic agents for a multitude of diseases. researchgate.netchula.ac.th

Enzyme Inhibition Studies

The therapeutic effects of 1-(3-phenylpropyl)-1H-indole-2,3-dione and its derivatives are often rooted in their ability to selectively inhibit specific enzymes. This targeted inhibition is a cornerstone of modern drug development, and isatin derivatives have proven to be effective modulators of several key enzyme systems.

Aldehyde Dehydrogenase (ALDH) Isoenzyme Inhibition Profiles

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes involved in detoxifying aldehydes and have been implicated in the progression of several cancers. nih.govnih.gov Developing selective inhibitors for ALDH isoenzymes is a key therapeutic strategy. nih.govorkg.org Studies have explored a class of substituted indole-2,3-diones for their differential inhibition of ALDH1A1, ALDH2, and ALDH3A1. acs.org

The compound this compound, in particular, has been evaluated for its inhibitory potency. Kinetic and X-ray crystallography data indicate that these inhibitors are competitive with the aldehyde substrate, forming direct interactions with cysteine residues in the enzyme's active site. nih.govnih.gov The selectivity of these compounds can be finely tuned through substitutions at the C5 and N1 positions of the indole (B1671886) ring. nih.gov

In one study, the inhibitory concentration (IC50) of this compound was measured against three ALDH isoenzymes. It was found to be a potent inhibitor of ALDH1A1. nih.gov The presence of a flexible linker, such as the phenylpropyl group, is crucial for its interaction within the active site. nih.gov

| Compound | ALDH1A1 IC50 (µM) | ALDH2 IC50 (µM) | ALDH3A1 IC50 (µM) |

|---|---|---|---|

| This compound | 0.15 ± 0.01 | 2.2 ± 0.1 | > 50 |

Data sourced from a study on selective ALDH inhibitors. nih.gov

Cyclooxygenase (COX) Inhibition Potential (referencing related indole studies)

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. mdpi.com The indole scaffold is a core component of the well-known NSAID, indomethacin, highlighting the potential of indole derivatives as COX inhibitors. mdpi.comtandfonline.com

While direct studies on this compound as a COX inhibitor are limited, research on related indole derivatives has shown significant promise. nih.gov The development of selective COX-2 inhibitors is a major goal, as this selectivity is associated with a reduction in gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1. nih.govtandfonline.com Studies on various 1,3-dihydro-2H-indolin-2-one derivatives have identified compounds with good COX-2 inhibitory activities. mdpi.com Molecular docking studies suggest that these compounds can bind effectively within the COX-2 active site, interacting with key amino acid residues like Tyr 355 and Arg 120. nih.govnih.gov This body of research supports the potential for developing potent and selective anti-inflammatory agents based on the indole-2,3-dione framework.

Carbonic Anhydrase (hCA) Isoenzyme Selective Inhibition

Human carbonic anhydrases (hCAs) are a family of metalloenzymes that play crucial roles in various physiological processes. cu.edu.eg Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. researchgate.net The sulfonamide group is a classic pharmacophore for hCA inhibitors, but research has expanded to other scaffolds, including indole-2,3-diones.

Studies have revealed that 1H-indole-2,3-dione derivatives, particularly those incorporating a thiosemicarbazone moiety, can act as potent and selective inhibitors of certain hCA isoforms. researchgate.netnih.gov For instance, certain derivatives have shown subnanomolar to low nanomolar inhibitory constants (Ki) against the cytosolic isoform hCA II and have demonstrated high selectivity over other isoforms like hCA I, IX, and XII. nih.gov The tumor-associated isoforms hCA IX and XII are particularly important targets in oncology. researchgate.net Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the hCA active site, rationalizing the observed inhibition results and guiding further structural optimization. researchgate.net

Other Enzyme Target Modulations

The versatility of the indole-2,3-dione scaffold extends to the inhibition of several other enzyme classes.

Carboxylesterases (CEs) : These enzymes are critical for the metabolism and detoxification of numerous drugs and xenobiotics. Isatin derivatives have been identified as potent and specific CE inhibitors. acs.orgnih.gov The inhibitory potency of these compounds was found to be related to their hydrophobicity, with more hydrophobic analogues yielding Ki values in the nanomolar range. acs.orgnih.gov

α-Glucosidase and α-Amylase : In the context of diabetes, the inhibition of these carbohydrate-metabolizing enzymes is a valid therapeutic strategy. A novel series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives were synthesized and evaluated, with some compounds showing significantly better inhibitory potential against α-glucosidase and α-amylase than the reference drug, acarbose. nih.govacs.org

These findings highlight the broad utility of isatin derivatives as platforms for developing inhibitors against a wide range of enzymatic targets.

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, indole-based structures are known to interact with various cellular receptors. While specific receptor binding data for this compound is not extensively detailed, studies on structurally related compounds provide valuable insights into the potential for this chemical class to modulate receptor function.

For example, derivatives of 2,3-dihydroindole, which can be synthesized from 2-oxindole precursors, have been evaluated for their binding affinity to melatonin (B1676174) receptors (MT1 and MT2). mdpi.comnih.gov The side chain at position 3 of the indole ring, which is functionally analogous to the dione (B5365651) structure in isatin, plays a critical role in receptor affinity. mdpi.com This suggests that modifications to the isatin core could yield compounds that target G-protein coupled receptors like the melatonin receptors, which are involved in regulating circadian rhythms and have neuroprotective properties. nih.gov Furthermore, the indolo[2,3-a]carbazole (B1661996) scaffold, a more complex fused indole system, has been investigated for its ability to act as a receptor for anion binding, demonstrating that indole-based structures can be designed to recognize and bind specific ions and small molecules. mdpi.com

Cellular and Molecular Mechanisms of Action

The anticancer effects of isatin derivatives are attributed to their interaction with various cellular and molecular targets. The substitution at the N-1 position of the isatin core is a critical determinant of their biological activity, influencing potency and selectivity. While direct studies on this compound are limited, research on analogous N-aralkyl isatins provides a framework for understanding its potential mechanisms.

N-substituted isatin derivatives have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. The introduction of an N-aralkyl substituent, such as a phenylpropyl group, is thought to enhance the lipophilicity of the isatin molecule, potentially facilitating its entry into cells and interaction with intracellular targets.

One of the primary mechanisms of action for many isatin derivatives is the inhibition of protein kinases. nih.gov These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. nih.gov For instance, certain isatin derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can halt the progression of the cell cycle, thereby preventing cancer cell division.

Furthermore, some N-substituted isatins have been found to interfere with microtubule dynamics. researchgate.net Microtubules are essential components of the cytoskeleton and are vital for cell division, motility, and intracellular transport. researchgate.net Compounds that disrupt microtubule polymerization or depolymerization can lead to mitotic arrest and ultimately, cell death. The N-phenylpropyl group in this compound may contribute to the binding of the molecule to tubulin, the protein subunit of microtubules, thereby interfering with their function.

A significant aspect of the anticancer activity of isatin derivatives is their ability to induce programmed cell death, or apoptosis, in cancer cells. Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells, and its evasion is a hallmark of cancer.

Induction of Apoptosis:

Research on various N-substituted isatin derivatives has demonstrated their capacity to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

The regulation of the intrinsic apoptotic pathway is largely controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's susceptibility to apoptosis. Studies on N-aralkyl isatins suggest that they can modulate the expression of Bcl-2 family proteins, leading to an increase in the Bax/Bcl-2 ratio, which favors apoptosis. This shift in balance leads to mitochondrial outer membrane permeabilization and the subsequent release of pro-apoptotic factors.

Cell Cycle Arrest:

In addition to inducing apoptosis, this compound derivatives are likely to exert their anticancer effects by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. Checkpoints within the cell cycle ensure the fidelity of this process, and their dysregulation can lead to uncontrolled cell proliferation.

Studies on structurally related N-substituted isatins have shown that they can cause cell cycle arrest at different phases, most commonly at the G2/M phase. This arrest prevents the cell from entering mitosis, thereby inhibiting cell division. The mechanism underlying this cell cycle arrest often involves the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By inhibiting the activity of these proteins, N-aralkyl isatins can effectively halt the progression of the cell cycle.

The following table summarizes the observed effects of various N-substituted isatin derivatives on cellular processes, which can be extrapolated to hypothesize the activity of this compound.

| N-Substituted Isatin Derivative | Observed Effect | Affected Cancer Cell Line(s) |

| N-allyl-isatin | G2/M phase cell cycle arrest, induction of apoptosis via mitochondrial pathway | HepG2 (Hepatocellular carcinoma) |

| N-benzyl isatin derivatives | Enhanced antiproliferative activity | Various cancer cell lines |

| N-phenethyl isatin derivatives | Inhibition of cancer cell growth | Various cancer cell lines |

Structure Activity Relationship Sar Insights for 1 3 Phenylpropyl 1h Indole 2,3 Dione Analogues

Impact of N1-Substituent Modifications on Biological Activity

The nitrogen atom at the N1 position of the isatin (B1672199) ring is a critical site for chemical modification, and alterations at this position significantly influence the biological profile of the resulting analogues. nih.gov N-alkylation, for instance, is a common strategy that not only affects the molecule's reactivity but also its pharmacokinetic properties. nih.govnih.gov

Research has shown that the nature of the N1-substituent can dictate the potency and selectivity of the compound. For example, in a series of N-substituted isatin derivatives, the length of the alkyl chain was found to impact their free radical scavenging properties. A study on N-alkyl isatins revealed that bioactivity tends to decline as the alkyl chain length increases, with an interesting odd-even effect observed in their activity. researchgate.net Specifically, derivatives with an even number of carbon atoms in the alkyl chain were generally more potent than those with a parallel odd number of carbons. researchgate.net

The introduction of bulkier or more complex groups, such as benzyl (B1604629) or phenylpropyl moieties, has also been explored. N-benzyl substitution on the isatin nucleus has been found to be favorable for antiproliferative activity in certain contexts. nih.govnih.gov One study synthesized a series of 3-hydroxy-3-(2-oxoethyl)-1-(3-phenylpropyl) indolin-2-one derivatives and their dehydrated counterparts, indicating the feasibility and interest in the N-phenylpropyl scaffold for developing new antimicrobial and antioxidant agents. researchgate.net Furthermore, the presence of rigid, bulky hydrophobic groups like naphthalen-2-ylmethyl at the N1 position has been found to maximize activity against certain viral proteases. pensoft.net

In the context of anticonvulsant activity, N-substitution can also play a pivotal role. The substitution of a propargylamine (B41283) moiety at the N-position of certain isatin derivatives was explored in the development of multifunctional neuroprotective agents. rsc.org SAR studies on isatin-based hybrids have also revealed that N-substitution on the isatin ring can reduce the efficacy of some antimicrobial agents, suggesting that a free N-H group may be important for activity in certain scaffolds. rsc.org

The following table summarizes the impact of various N1-substituents on the biological activity of isatin analogues based on several studies.

| N1-Substituent | Observed Impact on Biological Activity | Reference Compound/Class | Citation |

|---|---|---|---|

| Increasing Alkyl Chain Length | General decline in free radical scavenging activity. | N-alkyl isatins | researchgate.net |

| Even vs. Odd Carbon Alkyl Chains | N-substituted isatins with even carbon atom chains showed more potent free radical scavenging activity. | N-alkyl isatins | researchgate.net |

| Unsaturated Substituents (e.g., allyl, propargyl) | Can improve free radical scavenging activity compared to saturated analogues. | N-substituted isatins | researchgate.net |

| N-Benzyl Moiety | Favorable for antiproliferative activity. | Isatin-indole hybrids | nih.gov |

| N-Phenylpropyl Moiety | Investigated for creating novel antimicrobial and antioxidant agents. | N-phenylpropyl-3-substituted indoline-2-ones | researchgate.net |

| Propargylamine Moiety | Investigated for multifunctional neuroprotective agents (MAO and caspase-3 inhibition). | Sulfonyl isatin derivatives | rsc.org |

Influence of Linker Region Modifications (e.g., Phenylpropyl Chain Variations)

The linker connecting the N1-position of the isatin core to a terminal group, such as the phenyl ring in 1-(3-phenylpropyl)-1H-indole-2,3-dione, is a key determinant of biological activity. Modifications to this linker, including changes in its length, flexibility, and chemical nature, can profoundly affect how the molecule interacts with its biological target.

While direct SAR studies on variations of the phenylpropyl chain in the title compound are not extensively detailed in the reviewed literature, principles from related heterocyclic systems can provide valuable insights. For instance, in a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, the length of the alkyl chain linker was critical for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The most promising inhibitors against AChE had six and seven methylene (B1212753) groups in the linker, while the best BuChE inhibitor had an eight-methylene group linker. This demonstrates that an optimal linker length is crucial for fitting into the enzyme's active site.

For analogues of this compound, variations in the three-carbon propyl chain could include:

Altering Chain Length: Shortening the chain to ethyl or lengthening it to butyl could impact the spatial orientation of the terminal phenyl ring relative to the isatin core, potentially affecting binding affinity.

Introducing Rigidity: Incorporating double or triple bonds (e.g., a propenyl or propynyl (B12738560) linker) would restrict conformational flexibility, which could be either beneficial or detrimental to activity depending on the target's binding site requirements.

Incorporating Heteroatoms: Replacing a methylene group in the propyl chain with an oxygen or nitrogen atom could introduce hydrogen bonding capabilities and alter the linker's polarity and flexibility, thereby modulating biological activity.

The synthesis of N-phenylpropyl-3-substituted indoline-2-one derivatives confirms the interest in this specific linker for generating bioactive compounds. researchgate.net Further studies systematically altering the phenylpropyl chain would be necessary to establish a clear SAR for this specific region of the molecule.

Role of Substitutions on the Indole (B1671886) Ring (e.g., Halogenation at C5)

Substitution on the aromatic six-membered ring of the isatin scaffold, particularly at the C5-position, is a well-established strategy for modulating biological activity. nih.gov The electronic properties and lipophilicity of the substituent at this position can significantly enhance the potency of isatin derivatives across various therapeutic areas.

Halogenation at the C5-position has been a particularly fruitful area of investigation. SAR studies have consistently shown that the introduction of a halogen atom, such as chlorine, bromine, or fluorine, often leads to a marked enhancement in biological activity. nih.gov This is attributed to the electron-withdrawing nature and lipophilicity of halogens, which can improve membrane permeability and strengthen interactions with biological targets.

Anticonvulsant Activity: In the development of anticonvulsant agents, isatin derivatives with a mild deactivator like a chloride atom at the C5 position showed good activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models. sciepub.com Conversely, substitution with a strong deactivator like a nitro group at the same position resulted in less potent compounds in some series. sciepub.com

Antimicrobial Activity: SAR studies of various isatin derivatives have revealed that 5-halogenation is an effective strategy for enhancing antibacterial activity. nih.gov This effect is often linked to increased lipophilicity, facilitating transport across bacterial cell membranes. pensoft.net

Anticancer Activity: The substitution of electron-donating or electron-withdrawing groups at the C5 position has been shown to greatly affect anticancer potency. nih.gov For instance, in one series of isatin-based conjugates, an electron-donating methyl group at C5 was beneficial for activity, while an electron-withdrawing fluoro group was unfavorable. nih.gov In another study, the presence of an electron-attracting bromo substituent at position-5 of the isatin moiety played an important role in enhancing anti-inflammatory potential. researchgate.net

The following table summarizes the effects of C5-substitutions on the biological activity of isatin analogues.

| C5-Substituent | Effect on Biological Activity | Compound Series/Target | Citation |

|---|---|---|---|

| Halogen (Cl, Br, F) | Enhances antibacterial activity. | General isatin derivatives | nih.gov |

| Chlorine (Cl) | Good anticonvulsant activity. | Isatin-thiazolyl hydrazones | sciepub.com |

| Nitro (NO₂) | Less potent anticonvulsant activity compared to C5-Cl analogues. | Isatin-thiazolyl hydrazones | sciepub.com |

| Bromine (Br) | Enhanced anti-inflammatory potential. | Isatin-triazole hybrids | researchgate.net |

| Methyl (CH₃) | Beneficial for antiproliferative activity. | Isatin-based conjugates | nih.gov |

| Fluorine (F) | Unfavorable for antiproliferative activity in a specific series. | Isatin-based conjugates | nih.gov |

Structure-Activity Relationships at the C3-Position of the Indole-2,3-dione Moiety

The C3-position of the indole-2,3-dione moiety is a highly reactive and synthetically versatile site, making it a focal point for SAR studies. nih.gov The electrophilic nature of the C3-carbonyl group allows for a wide range of chemical modifications, including condensation reactions to form Schiff bases, and cycloaddition reactions to generate complex spirocyclic systems. nih.govhilarispublisher.com These modifications have been shown to be crucial for the biological activity of many isatin derivatives.

The formation of spirooxindoles, where the C3-carbon of the isatin is part of a new ring system, has emerged as a particularly important strategy in medicinal chemistry. bohrium.comnih.gov These rigid, three-dimensional structures can present pharmacophoric elements in a well-defined spatial orientation, leading to high-affinity interactions with biological targets. researchgate.netmdpi.com C3-spirooxindoles have demonstrated a wide array of pharmaceutical applications, including as anticancer, antiviral, and antimicrobial agents. bohrium.comnih.gov

Anticancer Activity: SAR analysis of bis-isatin analogues revealed that substitutions at the C3 and C5 positions could lead to potent anticancer activity against various human cancer cell lines. nih.gov The nature of the substituent at C3 is vital, with hydrogen-bond donor groups being important for the activity of some anticancer hybrids. nih.gov

Antimicrobial Activity: Modifications at the C3-position, such as the formation of Schiff bases with aromatic amines or the introduction of thiosemicarbazone moieties, have been shown to enhance antimicrobial properties. hilarispublisher.com

Anticonvulsant Activity: The structural features at the C3-position are critical for anticonvulsant activity. The formation of semicarbazones and related derivatives at this position has yielded compounds with significant protection in experimental seizure models. nih.gov

The diverse biological activities stemming from C3 modifications highlight the importance of this position in designing isatin-based therapeutic agents. The ability to generate complex and sterically defined structures, such as spirooxindoles, provides a powerful tool for optimizing ligand-receptor interactions. researchgate.netnih.gov

In Vitro Methodologies for Biological Evaluation of 1 3 Phenylpropyl 1h Indole 2,3 Dione and Its Derivatives

Antioxidant Activity Assays (e.g., DPPH Method)

The antioxidant capacity of 1H-indole-2,3-dione derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov This method is popular due to its simplicity, speed, and reliability. nih.gov

The DPPH radical is a stable free radical that exhibits a deep purple color in solution, with a characteristic strong absorption at a wavelength of approximately 517 nm. nih.govresearchgate.net When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical. nih.govmdpi.com This process neutralizes the free radical, converting it to the reduced form (DPPH-H), which is accompanied by a color change from purple to yellow and a corresponding decrease in absorbance at 517 nm. nih.gov

To perform the assay, a solution of the test compound at various concentrations is mixed with a DPPH solution. After a set incubation period (e.g., 30 minutes) in the dark, the absorbance is measured using a spectrophotometer. openagrar.de The percentage of radical scavenging activity (RSA) is calculated by comparing the absorbance of the test sample to that of a control (DPPH solution without the test compound). nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Studies on various 3-substituted-2-oxindole derivatives have shown moderate to good antioxidant activity, sometimes comparable to standards like ascorbic acid. nih.gov

In Vitro Enzyme Activity Assays (e.g., NAD(P)⁺-dependent aldehyde oxidation)

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the NAD(P)⁺-dependent oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. frontiersin.orgmdpi.com The activity of potential inhibitors or modulators of ALDH, such as certain heterocyclic compounds, can be assessed through in vitro enzyme activity assays.

A standard method for measuring ALDH activity is a continuous spectrophotometric assay. nih.gov This assay monitors the enzymatic reaction by detecting the increase in absorbance resulting from the reduction of the cofactor NAD(P)⁺ to NAD(P)H. nih.gov NAD(P)H has a distinct absorbance maximum at 340 nm, whereas NAD(P)⁺ does not absorb at this wavelength.

The assay is typically performed in a buffer solution at an optimal pH (e.g., 8.5-9.5) and temperature. nih.gov The reaction mixture contains the purified enzyme, the cofactor NAD(P)⁺, and the aldehyde substrate. nih.govnih.gov To evaluate an inhibitor like a derivative of 1-(3-phenylpropyl)-1H-indole-2,3-dione, the compound would be pre-incubated with the enzyme before initiating the reaction by adding the substrate. The rate of NAD(P)H production is measured by monitoring the change in absorbance at 340 nm over time. The inhibitory effect can be quantified by determining the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cell-based Assays for Cytotoxicity and Antiproliferative Activity (e.g., on specific cell lines)

The antiproliferative and cytotoxic effects of this compound and its derivatives are evaluated using various cell-based assays on panels of human cancer cell lines. These assays measure the ability of a compound to inhibit cell growth or induce cell death.

A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. In the assay, cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added, and after an incubation period, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is then read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

The results are typically expressed as the IC50 (or GI50) value, which is the concentration of the compound that causes a 50% inhibition of cell growth or proliferation. mdpi.com Indole (B1671886) derivatives have been tested against a wide range of cancer cell lines, including those from breast (MCF-7), lung (A549), colon (HCT116, HT29), cervical (HeLa), and glioma (C6) cancers, with some compounds showing potent activity with IC50 values in the low micromolar or even nanomolar range. mdpi.comnih.govnih.govresearchgate.net

Table 2: Examples of Antiproliferative Activity (IC50) of Indole/Isoindole Derivatives on Various Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Indole-aryl amide derivative | MCF7 (Breast) | 0.84 | nih.gov |

| Indole-aryl amide derivative | HT29 (Colon) | 0.96 | nih.gov |

| Indole-aryl amide derivative | HeLa (Cervical) | 1.87 | nih.gov |

| N-benzyl-1H-indole-2-carbohydrazide | MCF-7 (Breast) | ~2 | mdpi.com |

| N-benzyl-1H-indole-2-carbohydrazide | A549 (Lung) | ~2 | mdpi.com |

| Isoindole-1,3-dione derivative | A549 (Lung) | 19.41 | nih.gov |

This table provides illustrative examples of the cytotoxic potential observed for various indole-based scaffolds against human cancer cell lines.

In Vitro Anti-inflammatory Activity Assessment (referencing related indole studies)

The evaluation of the anti-inflammatory potential of indole-2,3-dione (isatin) derivatives, such as this compound, typically involves cell-based assays that measure the inhibition of key inflammatory mediators. A widely utilized model employs murine macrophage cells, such as the RAW 264.7 cell line, which are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) to mimic an inflammatory response. chemrxiv.orgchemrxiv.org

The initial step in these assessments is to determine the cytotoxicity of the compound to ensure that any observed anti-inflammatory effects are not simply due to cell death. chemrxiv.org The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for this, where viable cells reduce the yellow MTT to purple formazan crystals. chemrxiv.org Compounds are typically considered non-cytotoxic if cell viability remains above 90% at the tested concentrations. chemrxiv.org

Following cytotoxicity assessment, the primary assays for anti-inflammatory activity are conducted. Key methodologies include:

Nitric Oxide (NO) Inhibition Assay: Macrophages stimulated with LPS produce nitric oxide (NO), a significant inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS). chemrxiv.org The Griess reagent assay is used to measure the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant. chemrxiv.org A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity. chemrxiv.org Studies on indole derivatives of oleanolic and ursolic acid have demonstrated significant inhibition of NO production in LPS-stimulated RAW 264.7 cells. chemrxiv.orgnih.gov

Pro-inflammatory Cytokine Inhibition: The effect of the compound on the production of pro-inflammatory cytokines is a crucial indicator. The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture medium are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. chemrxiv.orgchemrxiv.org Successful anti-inflammatory compounds effectively downregulate the expression of these cytokines. chemrxiv.orgnih.gov

Cyclooxygenase (COX) Enzyme Inhibition Assay: Another important mechanism of inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in prostaglandin (B15479496) synthesis. nih.gov In vitro assays can directly measure the ability of a compound to inhibit the activity of these isolated enzymes. semanticscholar.org Some indole derivatives have been specifically evaluated for their selective inhibition of COX-2, which is desirable as it may reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

The research findings for related indole derivatives are often presented in tabular format to compare the efficacy of different compounds.

Table 1: In Vitro Anti-inflammatory Activity of Related Indole Derivatives

| Compound/Derivative | Assay | Cell Line | Concentration | Result | Source |

|---|---|---|---|---|---|

| Indole derivatives of Ursolic Acid (Compunds 3 & 6) | NO Inhibition | RAW 264.7 | 5 µM & 10 µM | Significant inhibition of nitric oxide | chemrxiv.org |

| Indole derivatives of Ursolic Acid (Compunds 3 & 6) | Cytokine Inhibition (TNF-α, IL-6) | RAW 264.7 | 5 µM & 10 µM | Significant downregulation of pro-inflammatory cytokines | chemrxiv.org |

| Oleanolic acid indole derivatives (Compounds 8 & 9) | Cytokine Inhibition (IL-1β, IL-6, TNF-α) | Not Specified | Not Specified | Inhibition of pro-inflammatory cytokines | nih.govresearchgate.net |

| 2,4,5-trimethoxyphenyl substituted indole (Compound S14) | COX Inhibition (Carrageenan-induced model context) | Not Specified | Not Specified | 63.69% inhibition | nih.gov |

Antiviral Activity Assays

The antiviral activity of isatin (B1672199) derivatives is evaluated through a series of in vitro assays designed to measure the compound's ability to inhibit viral replication without harming the host cells. These assays are conducted against a panel of viruses, and the methodologies are tailored to the specific virus and host cell line being studied. nih.govasianpubs.org

A critical first step is the cytotoxicity assay, performed on the same host cell lines used for the antiviral screening (e.g., Vero E6, MT-4, Huh 5-2 cells). nih.govwindows.net This establishes the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes the death of 50% of the cells. This value is essential for determining the compound's selectivity index. nih.govnih.gov

Common antiviral screening methodologies include:

Cytopathic Effect (CPE) Inhibition Assay: Many viruses cause visible damage, or cytopathic effects, to host cells in culture. In this assay, host cells are infected with the virus in the presence of varying concentrations of the test compound. After an incubation period, the cells are examined microscopically for CPE. The concentration of the compound that inhibits CPE by 50% is determined as the 50% effective concentration (EC50). windows.net Cell viability can be quantified using dyes like MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium). nih.govwindows.net

Viral Replication/Yield Reduction Assay: This method quantifies the amount of new virus produced. Host cells are treated with the compound and infected with the virus. After incubation, the amount of virus in the supernatant is measured, often through techniques like plaque assays or by determining the tissue culture infectious dose (TCID50). nih.govactanaturae.ru The EC50 is the concentration that reduces viral yield by 50%.

Specific Enzyme or Protein Inhibition: For some viruses, the mechanism of action is known, and assays can be designed to test for inhibition of specific viral enzymes, such as the HIV reverse transcriptase (RT). nih.gov

The effectiveness of an antiviral compound is often expressed as the Selectivity Index (SI) , which is the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50). nih.govactanaturae.ru A higher SI value indicates a more promising antiviral agent, as it suggests the compound is effective against the virus at concentrations well below those that are toxic to host cells. nih.gov

Research on isatin derivatives has yielded significant data on their antiviral potential against a range of viruses.

Table 2: In Vitro Antiviral Activity of Selected Isatin Derivatives

| Compound/Derivative | Virus | Cell Line | EC₅₀ | CC₅₀ | SI (CC₅₀/EC₅₀) | Source |

|---|---|---|---|---|---|---|

| Norfloxacin-isatin Mannich base (1a) | HIV-1 | Not Specified | 11.3 µg/mL | >100 µg/mL | >8.8 | nih.gov |

| Norfloxacin-isatin Mannich base (1b) | HIV-1 | Not Specified | 13.9 µg/mL | >100 µg/mL | >7.2 | nih.gov |

| Aminopyrimidinimino isatin (9l) | HIV-1 | MT-4 | 12.1 µg/mL | >158 µg/mL | >13 | nih.gov |

| 5-fluoro derivative of a benzenesulphonamide isatin | Hepatitis C Virus (HCV) | Huh 5-2 | 6 µg/mL | >42 µg/mL | >7 | nih.govresearchgate.net |

| Bromo derivative of a benzenesulphonamide isatin | Hepatitis C Virus (HCV) | Huh 5-2 | 19 µg/mL | 42 µg/mL | 2.2 | nih.gov |

| 5-trifluoromethoxy substituted thiosemicarbazone | Reovirus-1 | Not Specified | 2–9 µM | Not Specified | Not Specified | researchgate.net |

Future Research Directions and Therapeutic Implications of 1 3 Phenylpropyl 1h Indole 2,3 Dione Research

Potential as a Scaffold for Novel Therapeutic Agents

The isatin (B1672199) nucleus is a cornerstone in the development of new therapeutic molecules. mdpi.com Its derivatives have been extensively explored for a wide range of biological activities, including but not limited to, anticancer, antibacterial, antifungal, antiviral, anticonvulsant, and anti-inflammatory effects. nih.govnih.gov This broad spectrum of activity underscores the potential of 1-(3-phenylpropyl)-1H-indole-2,3-dione as a foundational structure for novel drug discovery.

Future research should focus on screening this compound against a diverse panel of biological targets to uncover its full therapeutic potential. Its structural similarity to known bioactive molecules suggests it could be a promising candidate for development into agents for treating a multitude of diseases, from infectious diseases to neurological disorders and cancer. nih.govmdpi.com

Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity

The development of analogues of this compound is a key strategy for optimizing its therapeutic properties. Structure-activity relationship (SAR) studies are crucial in guiding the design of new derivatives with improved potency and selectivity. nih.gov For isatin derivatives, SAR studies have revealed that substitutions at the N1 position and on the aromatic ring (positions C4-C7) significantly impact their biological effects. nih.gov

Key areas for the design and synthesis of advanced analogues include:

Modification of the Phenylpropyl Chain: Altering the length of the alkyl chain (e.g., phenylethyl or phenylbutyl) can fine-tune the molecule's interaction with target proteins. acs.orgresearchgate.net Studies on similar N-substituted isatins have shown that increasing the chain length from benzyl (B1604629) to phenethyl and further to 3-phenylpropyl can lead to increased potency. researchgate.net

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) on the terminal phenyl ring of the side chain can modulate electronic properties and create additional binding interactions. acs.org

Substitution on the Isatin Core: Modifications at the C5 and C7 positions of the isatin's benzene (B151609) ring with electron-donating or electron-withdrawing groups have been shown to be a successful strategy for enhancing the biological activity of isatin derivatives. researchgate.net

Derivatization at the C3 Carbonyl Group: The C3-keto group is a highly reactive site suitable for condensation reactions to form Schiff bases or spiro-heterocycles, which have shown significant biological activities. nih.govnih.gov

The synthesis of these new analogues can be achieved through established chemical methodologies, such as N-alkylation of isatin or its substituted derivatives. ijstr.orgnih.gov The goal is to create a library of compounds that can be screened to identify candidates with superior therapeutic profiles, including enhanced target specificity and reduced off-target effects. reactionbiology.com

Integration of Multi-Omics Approaches in Mechanistic Studies

Understanding the precise mechanism of action is fundamental for the rational development of any therapeutic agent. While traditional pharmacological assays provide valuable information, the integration of multi-omics technologies—such as genomics, proteomics, and metabolomics—can offer a more comprehensive, systems-level understanding of how this compound and its analogues exert their biological effects.

A multi-omics approach can help to:

Identify Drug Targets: By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or tissues treated with the compound, researchers can identify the specific cellular pathways and molecular targets that are affected.

Elucidate Mechanisms of Action: Omics data can reveal the downstream effects of drug-target interactions, providing a detailed picture of the compound's mechanism of action. For instance, it can help determine if a compound induces apoptosis, inhibits cell proliferation, or modulates inflammatory pathways. researchgate.net

Discover Biomarkers: These technologies can aid in the discovery of biomarkers that predict a patient's response to a drug, paving the way for personalized medicine.

Uncover Toxicity Pathways: By examining the global changes in a biological system, potential off-target effects and mechanisms of toxicity can be identified early in the drug development process. researchgate.net

Applying these advanced techniques to study this compound would represent a significant step forward in characterizing its pharmacological profile and would provide a robust, data-driven basis for its further development as a therapeutic agent.

Development of Novel Computational Models for Predictive Research

In modern drug discovery, computational models play a crucial role in accelerating the design and optimization of new drug candidates. ajol.info For this compound, the development and application of novel computational models can significantly streamline the research process.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for analogues of this compound, the activity of newly designed compounds can be predicted before their synthesis, saving time and resources. nih.govacs.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. nih.gov Molecular docking studies can be used to screen virtual libraries of this compound analogues against various biological targets to identify those with the highest binding affinity. nih.govresearchgate.net This helps in prioritizing which compounds to synthesize and test experimentally.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This can help to understand the stability of the interaction and the conformational changes that occur upon binding.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model based on this compound can be used to search for other compounds with similar features and potential activity. reactionbiology.com

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. nih.govnih.gov This allows for the early identification of candidates with unfavorable pharmacokinetic or toxicity profiles, reducing the likelihood of late-stage failures in drug development.

By leveraging these predictive computational tools, the design-synthesis-testing cycle can be made more efficient, facilitating the rapid development of optimized analogues of this compound with enhanced therapeutic potential. derpharmachemica.com

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(3-phenylpropyl)-1H-indole-2,3-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of indole precursors. For example, introducing the 3-phenylpropyl group requires nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions. Temperature optimization (e.g., maintaining 40–60°C) and solvent selection (e.g., acetonitrile or DMF) are critical to avoid side reactions like over-alkylation or degradation of the indole core. Catalysts such as I₂ (10 mol%) in MeCN at 40°C have shown 98% yield in analogous reactions . Purification via recrystallization or column chromatography is recommended for high purity .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., phenylpropyl protons at δ 2.5–3.5 ppm and indole aromatic signals at δ 6.5–8.0 ppm).

- IR : Stretching frequencies for the carbonyl groups (C=O) appear at ~1700–1750 cm⁻¹.

- X-ray Crystallography : Resolves bond angles and spatial arrangement, confirming the fused indole-dione structure. Reference databases like PubChem (InChIKey: XMBDZLZBEIMRGV-UHFFFAOYSA-N) provide validation .

Q. What biological activities are associated with indole-2,3-dione derivatives, and how can preliminary assays be designed to evaluate this compound?

- Methodological Answer : Indole derivatives exhibit antimicrobial, anti-inflammatory, and kinase inhibitory activities. For preliminary screening:

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains.

- Enzyme inhibition : Employ fluorescence-based kinase assays (e.g., EGFR or CDK2) with ATP-competitive binding protocols.

- Dose-response curves : Generate IC₅₀ values using serial dilutions (1 nM–100 μM) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT or molecular docking) guide the design of reactions involving this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian or ORCA) predict transition states and intermediates for alkylation or electrophilic substitution.

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to biological targets (e.g., receptors or enzymes).

- Data Integration : Combine computational results with experimental feedback to refine synthetic routes (ICReDD methodology) .

Q. What strategies resolve contradictions in catalytic efficiency data across studies for indole-2,3-dione derivatives?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (catalyst loading, solvent, temperature) to identify interactions. For example, a 2³ factorial design could test I₂ (5–10 mol%), MeCN/DMF, and 40–80°C .

- Statistical Analysis : Apply ANOVA to isolate significant variables. In prior studies, increasing I₂ from 5 to 10 mol% improved yields from 51% to 98% under identical conditions .

Q. How do advanced purification techniques (e.g., HPLC or preparative chromatography) address challenges in isolating this compound from complex mixtures?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient mobile phase (water/acetonitrile + 0.1% TFA) to separate polar byproducts.

- Preparative TLC : Optimize solvent systems (e.g., hexane:EtOAc 3:1) for high-purity isolation.

- Crystallization : Recrystallize from ethanol/water mixtures to remove residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.